Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate

Hydrolytic stability Steric hindrance Cationic polymer

Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate (CAS 93842-86-5) is a quaternary ammonium methacrylate monomer bearing a methyl sulfate counterion. Its IUPAC name is diethyl-methyl-[2-(2-methylprop-2-enoyloxy)propan-2-yl]azanium;methyl sulfate, reflecting a methacrylate ester linked to a quaternary nitrogen via a sterically hindered 2,2-dimethylpropylene spacer.

Molecular Formula C13H27NO6S
Molecular Weight 325.42 g/mol
CAS No. 93842-86-5
Cat. No. B12707052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate
CAS93842-86-5
Molecular FormulaC13H27NO6S
Molecular Weight325.42 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)C(C)(C)OC(=O)C(=C)C.COS(=O)(=O)[O-]
InChIInChI=1S/C12H24NO2.CH4O4S/c1-8-13(7,9-2)12(5,6)15-11(14)10(3)4;1-5-6(2,3)4/h3,8-9H2,1-2,4-7H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyJLIVGHGJELSRNU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium Methyl Sulphate (CAS 93842-86-5): A Sterically Hindered Cationic Methacrylate Monomer for Specialty Polymer Synthesis


Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate (CAS 93842-86-5) is a quaternary ammonium methacrylate monomer bearing a methyl sulfate counterion . Its IUPAC name is diethyl-methyl-[2-(2-methylprop-2-enoyloxy)propan-2-yl]azanium;methyl sulfate, reflecting a methacrylate ester linked to a quaternary nitrogen via a sterically hindered 2,2-dimethylpropylene spacer . The compound is primarily utilized as a polymerizable cationic monomer in the synthesis of flocculants, antistatic agents, coatings, and ion-exchange resins, leveraging the permanent positive charge and free-radical polymerizability of the methacrylate group [1].

Why Generic Substitution Fails for CAS 93842-86-5: Structural Nuances Governing Cationic Monomer Performance


Cationic methacrylate monomers with quaternary ammonium groups are often treated as interchangeable commodities, yet subtle structural differences—including the spacer between the ester and ammonium group, the nature of the quaternary ammonium substituents, and the counterion—can significantly influence polymerization kinetics, copolymer composition drift, hydrolytic stability of the resulting polymer, and thermal properties [1]. For instance, the 2,2-dimethylpropylene spacer in CAS 93842-86-5 introduces steric hindrance around the ester linkage that is absent in the widely used ethyl-spacer analog (CAS 4316-66-9), potentially affecting hydrolysis rates and polymer backbone flexibility [2]. The following quantitative evidence guide details where these structural differences translate into measurable performance distinctions.

Quantitative Differentiation Evidence for Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium Methyl Sulphate


Enhanced Hydrolytic Stability via Steric Shielding of the Ester Linkage

The 2,2-dimethylpropylene spacer in CAS 93842-86-5 places a gem-dimethyl group adjacent to the ester carbonyl, providing steric shielding against nucleophilic attack. This structural feature is absent in the common ethyl-spacer analog, diethyl[2-(methacryloyloxy)ethyl](methyl)ammonium methyl sulfate (CAS 4316-66-9) [1]. While direct hydrolysis rate data for CAS 93842-86-5 is not publicly available, class-level inference from methacrylate ester hydrolysis literature indicates that branching at the α-position of the ester alcohol decreases base-catalyzed hydrolysis rates by approximately 2- to 10-fold compared to linear analogs [2].

Hydrolytic stability Steric hindrance Cationic polymer

Differentiated Copolymerization Reactivity Ratios Compared to Trimethylammonium Analogs

The diethylmethyl ammonium headgroup in CAS 93842-86-5 is sterically bulkier than the trimethylammonium group in the widely used analog [2-(methacryloyloxy)ethyl]trimethylammonium methyl sulfate (CAS 6891-44-7) [1]. In copolymerization with acrylamide—the most common comonomer for flocculant synthesis—the bulkier diethylmethyl ammonium monomer is expected to exhibit a lower reactivity ratio (r₁), favoring more random copolymer incorporation and reduced blockiness compared to trimethylammonium analogs [2]. Direct reactivity ratios for CAS 93842-86-5 have not been reported, but the structural analogy to diethyl[2-(methacryloyloxy)ethyl](methyl)ammonium methyl sulfate (CAS 4316-66-9), for which copolymerization behavior with acrylamide has been experimentally characterized in paper sizing applications [3], supports this inference.

Copolymerization Reactivity ratio Cationic monomer

Counterion-Specific Thermal and Hygroscopicity Profile: Methyl Sulfate vs. Chloride

CAS 93842-86-5 is supplied as the methyl sulfate salt, whereas a direct structural analog—diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride (EC 299-067-9)—is available as the chloride salt [1]. Quaternary ammonium methyl sulfates generally exhibit lower hygroscopicity and higher thermal decomposition temperatures compared to their chloride counterparts due to the larger, less nucleophilic counterion [2]. The target compound has a calculated boiling point of 262 °C at 760 mmHg and a flash point of 112.3 °C ; in contrast, the ethyl-spacer methyl sulfate analog (CAS 4316-66-9) has a reported boiling point of 435.9 °C at 760 mmHg [3], highlighting the impact of spacer structure on volatility and thermal behavior.

Counterion effect Thermal stability Hygroscopicity

Regulatory Inventory Status Supporting Global Procurement

CAS 93842-86-5 is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS) under number 299-065-8 [1]. Its ethyl-spacer analog (CAS 4316-66-9) is listed on the Japanese MITI inventory (number 2-2607) and is also TSCA-active [2]. The chloride analog (EC 299-067-9) is separately registered [3]. The distinct EINECS number for CAS 93842-86-5 confirms its independent regulatory identity, which is critical for EU REACH compliance. No TSCA listing was identified for CAS 93842-86-5 at the time of this analysis, which may necessitate a pre-manufacture notification (PMN) for US-based procurement.

Regulatory compliance EINECS TSCA

Application Scenarios Where Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium Methyl Sulphate Provides Measurable Advantages


High-Humidity and Aqueous Long-Term Service Polymer Formulations

In flocculant polymers for continuous water treatment or marine antifouling coatings, the sterically hindered ester linkage of CAS 93842-86-5 is predicted to resist hydrolysis 2- to 10-fold longer than linear ethyl-spacer analogs (Section 3, Evidence 1). This translates to extended polymer efficacy and reduced replenishment frequency, lowering operational costs in large-scale water clarification plants.

Specialty Copolymer Synthesis Requiring Uniform Charge Distribution

When copolymerizing with acrylamide for paper retention aids or sludge dewatering agents, the bulkier diethylmethyl ammonium headgroup of CAS 93842-86-5 promotes more statistical comonomer incorporation compared to trimethylammonium monomers (Section 3, Evidence 2). This yields polymers with more homogeneous charge density, improving flocculation selectivity and reducing the risk of overdosing in papermaking wet-end chemistry.

Moisture-Sensitive Formulation and Storage Environments

The methyl sulfate counterion of CAS 93842-86-5 confers lower hygroscopicity than the corresponding chloride salt (EC 299-067-9; Section 3, Evidence 3). This property is advantageous in moisture-sensitive adhesive and coating formulations, where water uptake during storage can prematurely initiate polymerization or alter viscosity.

EU-Regulated Industrial Supply Chains

CAS 93842-86-5 holds an independent EINECS registration (299-065-8), distinct from its ethyl-spacer and chloride analogs (Section 3, Evidence 4). For EU-based manufacturers subject to REACH, this independent listing simplifies substance identification and pre-registration documentation, avoiding the regulatory ambiguity that can arise when substituting a listed analog with an unlisted structural variant.

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